molecular formula C15H19ClN4O3 B2527009 1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1311318-35-0

1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No. B2527009
CAS RN: 1311318-35-0
M. Wt: 338.79
InChI Key: RPCNNNZUYWXXHA-UHFFFAOYSA-N
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Description

Compounds of this nature typically consist of multiple functional groups, each contributing to the overall properties of the molecule. The presence of the hydroxyethyl group, tetrahydroisoquinoline, and triazole ring suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such complex molecules usually involves multi-step reactions. For instance, the tetrahydroisoquinoline core can be synthesized through Pictet-Spengler reactions or modified versions of it . The triazole ring can be formed using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of such compounds is determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for structural analysis .


Chemical Reactions Analysis

The chemical reactivity of such compounds is largely determined by the functional groups present. For example, the hydroxyethyl group might participate in condensation reactions, while the triazole ring might undergo substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity are typically determined through experimental methods .

Mechanism of Action

The mechanism of action for such compounds, especially in a biological context, can vary widely and is often determined through biological testing .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties, potential uses, and mechanisms of action. This could include computational studies, in vitro testing, and eventually in vivo studies .

properties

IUPAC Name

1-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3.ClH/c1-10-14(15(21)22)16-17-19(10)13-4-2-3-11-9-18(7-8-20)6-5-12(11)13;/h2-4,20H,5-9H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCNNNZUYWXXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CCO)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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